6-Chloro-N-pentylpyrimidin-4-amine
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Description
6-Chloro-N-pentylpyrimidin-4-amine, also known as 6-CPPA, is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry. It has been used in the synthesis of various compounds, including anti-inflammatory agents, antibacterial agents, and antifungal agents. 6-CPPA has also been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Degradation of Nitrogen-Containing Hazardous Compounds
Nitrogen-containing compounds like 6-Chloro-N-pentylpyrimidin-4-amine, often found in industrial effluents, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs), including ozone and Fenton processes, have shown promise in effectively mineralizing these compounds. These processes differ in their degradation efficiencies, reaction mechanisms, and sensitivity to various parameters like pH and initial concentration. Specifically, ozone exhibits high reactivity towards most amines, dyes, and pesticides, while cavitation methods offer cost-effective pre-treatment options. Importantly, hybrid methods tailored for specific effluents can yield synergistic effects, enhancing degradation efficiency (Bhat & Gogate, 2021).
Nutritional Aspects in Cancer Research
Food-Derived Heterocyclic Amines in Breast Cancer
Dietary factors, including food-derived heterocyclic amines (HAs) formed during the cooking of meats, are implicated in breast cancer. Compounds like PhIP, found in fried and barbecued beef, are metabolized into DNA adducts, contributing to mammary gland cancer in rodent models. While humans exposed to cooked meats intake HAs, interactions with other dietary components and the specific mechanisms influencing cancer risk warrant further investigation (Snyderwine, 1994).
Chemical Analysis in Foods
Analysis of Biogenic Amines in Foods
Biogenic amines (BAs) in foods, formed by decarboxylation of amino acids, pose health risks and indicate food spoilage. Analytical methods, particularly high-performance liquid chromatography (HPLC), are crucial for detecting and quantifying BAs like histamine, putrescine, and cadaverine. These methods ensure food safety by identifying toxicity levels and assessing the degree of freshness or spoilage (Önal, 2007).
Ninhydrin Reaction in Analytical Chemistry
Ninhydrin Reaction in Analytical Chemistry
The ninhydrin reaction, discovered in 1910, is vital in detecting and analyzing amines, amino acids, peptides, and proteins across various scientific fields. This reaction forms Ruhemann's purple (RP) upon reacting with primary amino groups, offering a distinctive color unaffected by common food, plant, or tissue extract colors. Its versatility and adaptability to manual and automated processes make it an essential tool in agricultural, clinical, and environmental sciences (Friedman, 2004).
CO2 Capture and Catalysis
Amine-Functionalized Metal–Organic Frameworks for CO2 Capture and Catalysis
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture and catalysis. The interaction between CO2 and amino functionalities makes these MOFs particularly effective for CO2 sorption at low pressures. Besides CO2 capture, these frameworks exhibit potential in catalysis, with methodologies like in situ synthesis, post-modification, and physical impregnation contributing to their high sorption capacity and separation performance (Lin, Kong, & Chen, 2016).
properties
IUPAC Name |
6-chloro-N-pentylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-2-3-4-5-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAURQKJGNFOGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650005 |
Source
|
Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-pentylpyrimidin-4-amine | |
CAS RN |
941294-44-6 |
Source
|
Record name | 6-Chloro-N-pentyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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